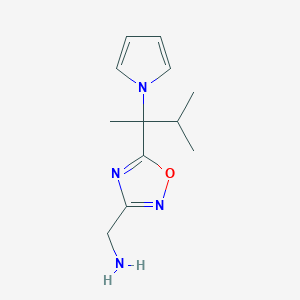
(5-(3-methyl-2-(1H-pyrrol-1-yl)butan-2-yl)-1,2,4-oxadiazol-3-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (5-(3-methyl-2-(1H-pyrrol-1-yl)butan-2-yl)-1,2,4-oxadiazol-3-yl)methanamine is a synthetic organic molecule that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(3-methyl-2-(1H-pyrrol-1-yl)butan-2-yl)-1,2,4-oxadiazol-3-yl)methanamine typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids or their derivatives. Common reagents include phosphoryl chloride (POCl₃) or sulfuric acid (H₂SO₄) as cyclization agents.
Introduction of the Pyrrole Ring: The pyrrole ring can be introduced via a condensation reaction between a suitable aldehyde and an amine, followed by cyclization.
Attachment of the Butan-2-yl Group: The butan-2-yl group can be introduced through alkylation reactions using alkyl halides or other suitable alkylating agents.
Formation of the Methanamine Group: The methanamine group can be introduced through reductive amination of an aldehyde or ketone precursor using reagents such as sodium cyanoborohydride (NaBH₃CN) or hydrogen gas (H₂) with a suitable catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(5-(3-methyl-2-(1H-pyrrol-1-yl)butan-2-yl)-1,2,4-oxadiazol-3-yl)methanamine: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to form reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halogens, acids, and bases.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens (e.g., chlorine, bromine), acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.
Scientific Research Applications
(5-(3-methyl-2-(1H-pyrrol-1-yl)butan-2-yl)-1,2,4-oxadiazol-3-yl)methanamine:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It may be used in the study of biological processes and as a probe for investigating enzyme activities.
Medicine: The compound could be explored for its potential therapeutic properties, such as antimicrobial, antiviral, or anticancer activities.
Industry: It may find applications in the development of new materials, such as polymers and coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of (5-(3-methyl-2-(1H-pyrrol-1-yl)butan-2-yl)-1,2,4-oxadiazol-3-yl)methanamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of their activities. The pathways involved could include inhibition of enzyme activity, binding to receptor sites, or interference with DNA/RNA synthesis.
Comparison with Similar Compounds
Similar Compounds
(5-(3-methyl-2-(1H-pyrrol-1-yl)butan-2-yl)-1,2,4-oxadiazol-3-yl)methanamine: can be compared with other oxadiazole derivatives, such as:
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties. For example, the presence of the pyrrole ring and the butan-2-yl group may enhance its binding affinity to certain biological targets or improve its solubility in organic solvents.
Properties
Molecular Formula |
C12H18N4O |
|---|---|
Molecular Weight |
234.30 g/mol |
IUPAC Name |
[5-(3-methyl-2-pyrrol-1-ylbutan-2-yl)-1,2,4-oxadiazol-3-yl]methanamine |
InChI |
InChI=1S/C12H18N4O/c1-9(2)12(3,16-6-4-5-7-16)11-14-10(8-13)15-17-11/h4-7,9H,8,13H2,1-3H3 |
InChI Key |
RQRMZGBBJQBPRB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)(C1=NC(=NO1)CN)N2C=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


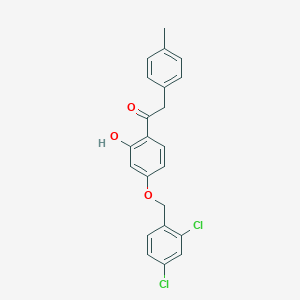
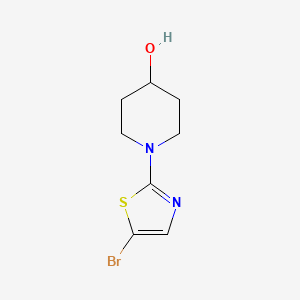
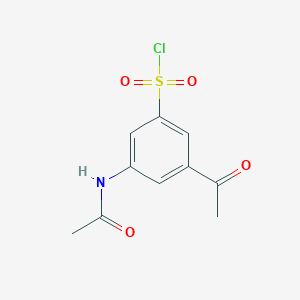
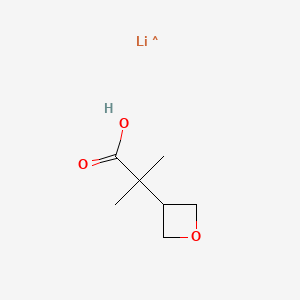
![Ethyl 5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine-4-carboxylate](/img/structure/B14862423.png)
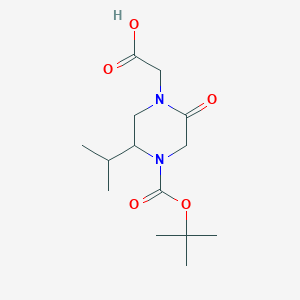
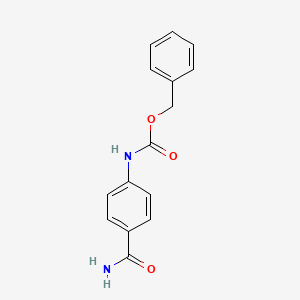
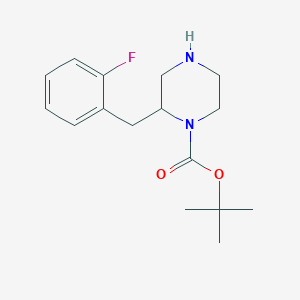
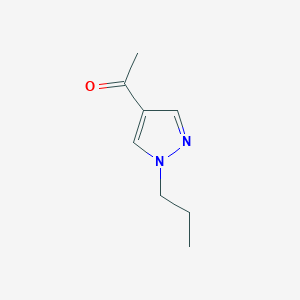
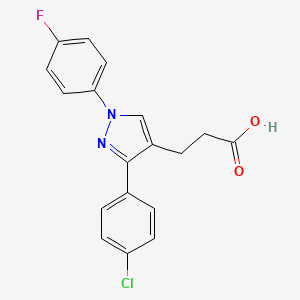
![2-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B14862474.png)
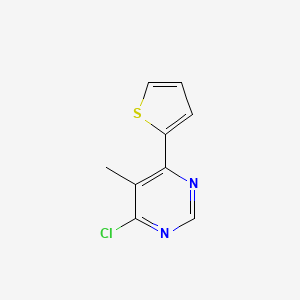
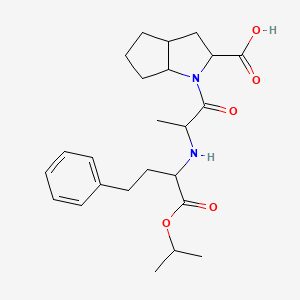
![8-(2-Methoxyethyl)-6-azaspiro[3.4]octan-7-one](/img/structure/B14862485.png)
